molecular formula C15H12ClFO3 B1364347 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 588681-50-9

3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1364347
M. Wt: 294.7 g/mol
InChI Key: QUYBROWQBWBSFO-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 . This indicates the connectivity and hydrogen count of the molecule, but does not provide three-dimensional structural information.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

A Review of the Synthesis of Vanillin Vanillin, chemically similar to 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde, is a significant compound used in pharmaceutical, perfumery, and food flavoring industries. Its synthesis methods are critical, with ongoing research aimed at finding more practical and promising synthesis methods (Tan Ju & Liao Xin, 2003).

Catalytic Oxidation of Lignins into Aromatic Aldehydes This study discusses the catalytic oxidation processes of lignins into aromatic aldehydes like vanillin and syringaldehyde. It explores the factors influencing the yield of these aldehydes and the process selectivity. The paper also addresses the high consumption of oxygen and alkali in the process, marking it as an area needing more research (V. Tarabanko & N. Tarabanko, 2017).

Environmental and Biological Applications

Applications of Redox Mediators in the Treatment of Organic Pollutants The use of enzymes and redox mediators in the treatment of various organic pollutants in wastewater is highlighted. It discusses how these redox mediators enhance the range and efficiency of enzymes in degrading recalcitrant compounds, which could have applications in the treatment of aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).

Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones This research focuses on the synthesis of Isoxazolone derivatives, which exhibit significant biological and medicinal properties. The study introduces a simple and environmentally friendly procedure for preparing heterocycles by multi-component reactions, which could be relevant for the synthesis and applications of compounds like 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde (Rima Laroum et al., 2019).

Antimicrobial and Antioxidant Activity

Antimalarial Activity The Search for Marine-Derived Natural Products

This review outlines the approach to isolating potential antimalarial agents and lead compounds from marine organisms, highlighting the isolation of aromatic compounds that exhibit significant in vitro antimalarial activity. This could provide insights into the potential antimicrobial applications of similar compounds (A. Wright et al., 1996).

Analytical Methods Used in Determining Antioxidant Activity A Review

This paper critically presents the most important tests used to determine antioxidant activity, discussing the detection mechanisms, applicability, advantages, and disadvantages. Understanding the antioxidant capacity of chemical compounds, including 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde, can be crucial in fields like food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYBROWQBWBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391857
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde

CAS RN

588681-50-9
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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